N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide
Description
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 |
InChI Key |
BULYOBGMMWENAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{3-amino-4-chlorobenzene} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound}
$$
Detailed Preparation Methods
Materials and Reagents
- 3-Amino-4-chlorobenzene (starting amine)
- Butane-1-sulfonyl chloride (sulfonylating agent)
- Base (e.g., triethylamine or pyridine) to neutralize HCl formed
- Solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Cooling bath (ice bath) to control exothermic reaction
Experimental Procedure
- Dissolution and Cooling : Dissolve 3-amino-4-chlorobenzene in anhydrous solvent under inert atmosphere and cool to 0–5 °C.
- Base Addition : Add a stoichiometric amount of base (e.g., triethylamine) to the solution to scavenge hydrochloric acid formed during the reaction.
- Sulfonyl Chloride Addition : Slowly add butane-1-sulfonyl chloride dropwise to the stirred amine solution, maintaining the temperature to avoid side reactions.
- Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up : After completion, quench the reaction with water, extract the product into an organic solvent, wash with aqueous acid and base to remove impurities.
- Purification : Purify the crude product by recrystallization (e.g., from ethyl acetate and n-hexane) or column chromatography.
- Drying : Dry the purified compound under vacuum.
Reaction Conditions Summary Table
| Step | Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or acetonitrile | Anhydrous |
| Temperature | 0–5 °C during addition, then room temp | Controls exothermic reaction |
| Base | Triethylamine or pyridine | Neutralizes HCl |
| Molar Ratio (Amine:Sulfonyl chloride) | 1:1 to 1:1.1 | Slight excess sulfonyl chloride may improve yield |
| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization or column chromatography | To achieve high purity |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm structure and purity.
- Mass Spectrometry (MS) : Confirms molecular weight and molecular ion peaks.
- Infrared Spectroscopy (IR) : Identifies characteristic sulfonamide functional groups (SO2 stretching).
- Melting Point Determination : Confirms compound purity.
- Column Chromatography : Silica gel with ethyl acetate/n-hexane mixtures for purification.
Research Findings and Optimization
- The nucleophilic substitution approach provides high yields (typically >85%) when reaction parameters such as temperature, solvent, and base are optimized.
- The use of anhydrous conditions and inert atmosphere minimizes side reactions and hydrolysis of sulfonyl chloride.
- Recrystallization solvents affect the purity and yield; ethyl acetate/n-hexane mixtures are commonly effective.
- Analytical data consistently show the presence of characteristic sulfonamide peaks in IR (~1325 and 1160 cm$$^{-1}$$) and NMR signals corresponding to aromatic and aliphatic protons.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₀H₁₅ClN₂O₂S (base compound); hydrochloride form: C₁₀H₁₆Cl₂N₂O₂S .
- SMILES : CCC(C=O)(=O)NC₁=CC(=C(C=C₁)Cl)N .
- Key Features: The compound consists of a butane-1-sulfonamide chain linked to a 3-amino-4-chlorophenyl group. The amino (-NH₂) and chloro (-Cl) substituents on the aromatic ring contribute to its electronic and steric properties, while the butane chain modulates lipophilicity .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key differences between N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide and related sulfonamide derivatives:
Physicochemical Properties
Lipophilicity :
- Electronic Effects: The electron-withdrawing chloro group stabilizes the aromatic ring via resonance, while the amino group provides a site for further functionalization (e.g., acetylation, sulfonation) .
Commercial Availability and Research Status
- Target Compound: Sold as the hydrochloride salt (CAS 1170370-98-5) by Santa Cruz Biotechnology ($197/250 mg) .
- Analogs: 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide: Available from Hairui Chem as a pharmaceutical intermediate . N-(3-Amino-4-chlorophenyl)hexadecane-1-sulfonamide: Listed by suppliers but lacks application studies .
Biological Activity
N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide, also known as its hydrochloride form, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article delves into its antimicrobial properties, anti-inflammatory effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
The compound's molecular formula is . Its structure features a butane chain linked to a sulfonamide group and an amino group on a chlorinated phenyl ring. This unique configuration is pivotal for its biological activity, particularly in inhibiting specific enzymes involved in bacterial metabolism.
This compound primarily exerts its biological effects through the following mechanisms:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a candidate for antibiotic development .
- Binding Affinity : The compound interacts with various biological targets through its sulfonamide group, which allows it to bind effectively to enzymes and receptors, modulating their activity .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. Below is a summary of findings from various research efforts:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| E. coli | 7.81 | 31 ± 0.12 | |
| S. aureus | 15.62 | 28 ± 0.10 | |
| K. pneumoniae | 15.62 | 27 ± 0.12 | |
| B. subtilis | 31.25 | 20 ± 0.10 |
These results indicate that the compound exhibits potent antibacterial properties comparable to established antibiotics like ciprofloxacin.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects in preclinical models:
- Carrageenan-Induced Paw Edema Model : Studies have indicated that the compound significantly reduces inflammation in this model, suggesting potential use in treating inflammatory conditions .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
-
Antibacterial Efficacy Study :
- A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and S. aureus. Results showed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics .
- Potential Anti-cancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
